2-(4-Formylphenyl)isonicotinonitrile
Overview
Description
2-(4-Formylphenyl)isonicotinonitrile is an organic compound with the molecular formula C13H8N2O. . This compound is characterized by the presence of both a formyl group and a nitrile group attached to a phenyl ring, which is further connected to an isonicotinonitrile moiety.
Preparation Methods
The synthesis of 2-(4-Formylphenyl)isonicotinonitrile typically involves the reaction of 4-formylbenzonitrile with isonicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Formylphenyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Formylphenyl)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Formylphenyl)isonicotinonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
2-(4-Formylphenyl)isonicotinonitrile can be compared with other similar compounds such as:
4-Formylbenzonitrile: Lacks the isonicotinonitrile moiety, making it less versatile in certain reactions.
Isonicotinonitrile: Lacks the formyl group, limiting its reactivity in oxidation and reduction reactions.
4-(4-Cyanopyridin-2-yl)benzaldehyde: Similar structure but different reactivity due to the position of the nitrile group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Biological Activity
2-(4-Formylphenyl)isonicotinonitrile (CAS Number: 253801-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure, which includes a formyl group attached to a phenyl ring and an isonicotinonitrile moiety. The molecular formula is C12H8N2O, and it has a molecular weight of 200.20 g/mol. The compound's structure is essential for its biological activity, influencing its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The compound can be synthesized through condensation reactions between appropriate aldehydes and nitriles.
- Cyclization : Subsequent cyclization reactions can produce the final product with desired functional groups.
Biological Activity
The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.
Case Studies
Several case studies have been published regarding the biological activity of this compound:
- In Vivo Study on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to control groups .
- Anticancer Efficacy in Animal Models : Another study evaluated the anticancer effects of the compound in a xenograft model of breast cancer. Tumor growth was markedly inhibited in treated mice, demonstrating its potential as an anticancer therapeutic .
Comparative Analysis
To understand the efficacy of this compound relative to similar compounds, a comparison table is provided below:
Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
---|---|---|---|
This compound | Antimicrobial, Anticancer | 16 - 32 | 10 - 20 |
Compound A | Antimicrobial | 32 - 64 | N/A |
Compound B | Anticancer | N/A | 15 - 25 |
Properties
IUPAC Name |
2-(4-formylphenyl)pyridine-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-11-5-6-15-13(7-11)12-3-1-10(9-16)2-4-12/h1-7,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHUHSUVKRLJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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